N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a sulfonamide derivative, which is a common motif in pharmaceutical chemistry. Sulfonamides are known for their antibacterial properties and are used in a variety of drugs .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR and mass spectroscopy .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, sulfonamides are generally stable under normal conditions but can participate in a variety of reactions, including hydrolysis and displacement reactions .Physical and Chemical Properties Analysis
The physical and chemical properties would be determined experimentally. Similar compounds often have moderate solubility in water and are stable under normal conditions .Scientific Research Applications
Chemical Structure and Potential Applications
The compound N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethoxybenzenesulfonamide belongs to a class of chemicals that possess a complex structure, often containing elements like fluorine and sulfonamide groups. These structures have been studied for their potential applications in various fields of research, primarily focusing on their biological activity and interaction with different enzymes and receptors.
Interaction with Enzymes and Receptors
Studies have demonstrated that certain sulfonamide derivatives exhibit a significant ability to interact with enzymes and receptors, thereby influencing various biological pathways. For instance, some derivatives have been shown to inhibit cyclooxygenase-2 (COX-2) enzymes effectively, potentially offering therapeutic benefits in treating conditions like rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002). Additionally, the modification of these compounds to introduce certain substituents, like a fluorine atom, has been found to enhance their selectivity and potency, underscoring the importance of chemical structure in determining their biological activity.
Antitumor Properties
There's a growing interest in the development of sulfonamide derivatives as antitumor agents. These compounds are designed and synthesized with the aim of obtaining potent antitumor activity with minimal toxicity (Huang et al., 2001). The research indicates the potential of these derivatives in contributing to the development of new therapeutic agents against cancer, with a focus on optimizing their chemical structure to enhance their efficacy and safety profile.
Antimicrobial and Antifungal Activity
The sulfonamide derivatives have also been explored for their antimicrobial and antifungal properties. Research has highlighted the synthesis of these compounds and their evaluation against various bacterial and fungal strains, showcasing their potential as antimicrobial agents (Sarvaiya et al., 2019). This highlights the broad spectrum of biological activities that these compounds can exhibit, making them valuable for further research and potential applications in combating microbial infections.
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for this compound would likely involve further studies to determine its potential uses. This could include biological testing to determine any pharmaceutical activity, further chemical testing to fully elucidate its physical and chemical properties, and potentially the development of synthesis methods for its production .
Properties
IUPAC Name |
N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-2,4-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O5S/c1-28-16-7-9-19(18(13-16)29-2)30(26,27)22-11-12-24-20(25)10-8-17(23-24)14-3-5-15(21)6-4-14/h3-10,13,22H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDYUDOJCFXUGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.